molecular formula C14H15NO2 B8447837 1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- CAS No. 5803-27-0

1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]-

Cat. No.: B8447837
CAS No.: 5803-27-0
M. Wt: 229.27 g/mol
InChI Key: IWALKDYHSMAMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- is an organic compound with the molecular formula C14H15NO2 It is a derivative of benzene, featuring both an amino group and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of ethylbenzene followed by reduction to form the amino group. The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, sulfonic acids.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Dopamine: A neurotransmitter with a similar structure but different functional groups.

    Phenol: A simpler compound with only a hydroxyl group attached to the benzene ring.

    Aniline: Contains an amino group attached to the benzene ring.

Uniqueness

1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

5803-27-0

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-[2-(4-aminophenyl)ethyl]benzene-1,4-diol

InChI

InChI=1S/C14H15NO2/c15-12-5-2-10(3-6-12)1-4-11-9-13(16)7-8-14(11)17/h2-3,5-9,16-17H,1,4,15H2

InChI Key

IWALKDYHSMAMEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=C(C=CC(=C2)O)O)N

Origin of Product

United States

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